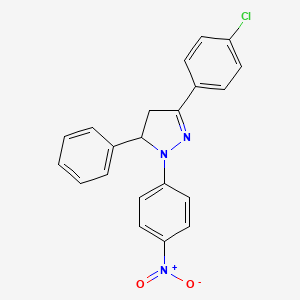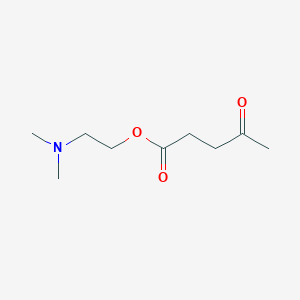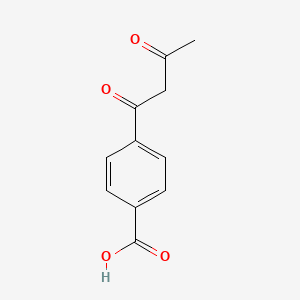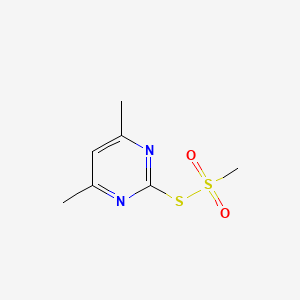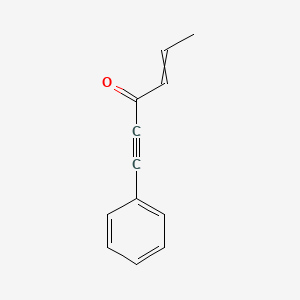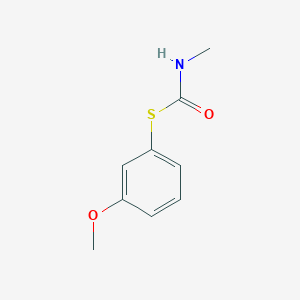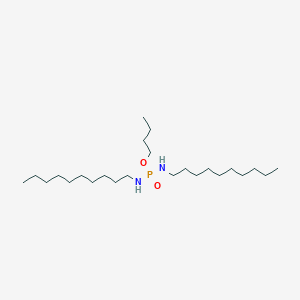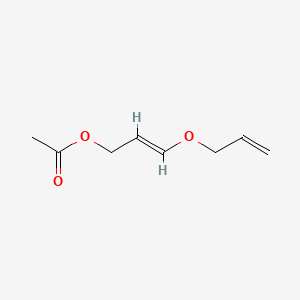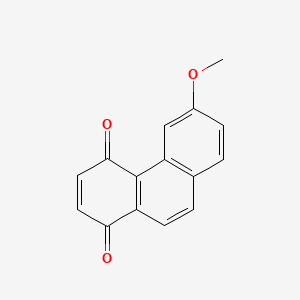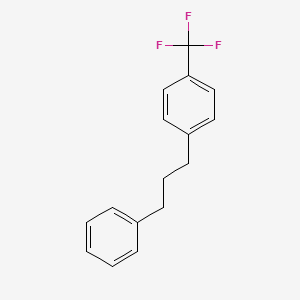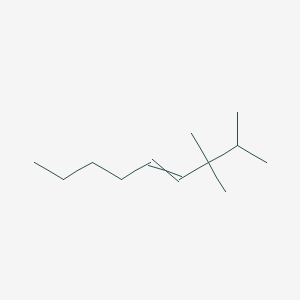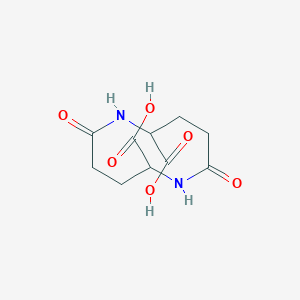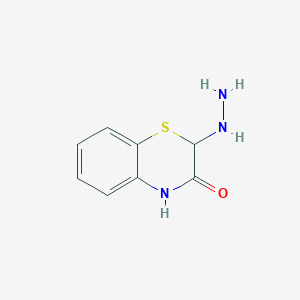![molecular formula C13H10N2O B14497261 9-Methyloxepino[2,3-B]quinoxaline CAS No. 62911-90-4](/img/structure/B14497261.png)
9-Methyloxepino[2,3-B]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methyloxepino[2,3-B]quinoxaline: is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and optoelectronics. The unique structure of this compound, which includes an oxepine ring fused to a quinoxaline core, makes it an interesting subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyloxepino[2,3-B]quinoxaline typically involves the condensation of appropriate precursors under specific conditions. One common method is the reaction of substituted isatins with o-phenylenediamine in the presence of catalysts such as Brønsted acids (e.g., acetic, formic, or hydrochloric acid) or nanoparticles (e.g., copper-doped CdS or cerium (IV) oxide) under microwave irradiation . These reactions can proceed in aqueous or organic media, leading to high yields of the desired product.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective and environmentally friendly catalysts. Transition-metal-free catalysis and green chemistry principles are often employed to minimize the environmental impact and reduce production costs .
化学反応の分析
Types of Reactions: 9-Methyloxepino[2,3-B]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-diones.
Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions include quinoxaline-2,3-diones, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Chemistry: 9-Methyloxepino[2,3-B]quinoxaline is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: The compound exhibits significant biological activities, including antiviral, anticancer, and antimicrobial properties. It has been studied for its potential use in developing new therapeutic agents for treating various diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives are also explored for their potential use in energy storage devices such as redox flow batteries .
作用機序
The mechanism of action of 9-Methyloxepino[2,3-B]quinoxaline involves its interaction with specific molecular targets and pathways. For example, quinoxaline derivatives have been shown to inhibit kinase activity by forming hydrogen bonds within the hinge region of the kinase, leading to the inhibition of cell proliferation and tumor growth . The compound’s ability to interact with various enzymes and receptors makes it a versatile molecule for drug development.
類似化合物との比較
Indolo[2,3-B]quinoxaline: Known for its applications in optoelectronics and medicinal chemistry.
Pyrrolo[2,3-B]quinoxaline: Studied for its kinase inhibitory activity and potential use in cancer therapy.
Thiazolo[3,4-A]quinoxaline: Exhibits significant antiviral and antimicrobial properties.
Uniqueness: 9-Methyloxepino[2,3-B]quinoxaline stands out due to its unique oxepine ring, which imparts distinct chemical and biological properties. This structural feature allows for the development of novel compounds with enhanced stability, solubility, and biological activity compared to other quinoxaline derivatives .
特性
CAS番号 |
62911-90-4 |
|---|---|
分子式 |
C13H10N2O |
分子量 |
210.23 g/mol |
IUPAC名 |
9-methyloxepino[3,2-b]quinoxaline |
InChI |
InChI=1S/C13H10N2O/c1-9-5-6-10-12(8-9)15-13-11(14-10)4-2-3-7-16-13/h2-8H,1H3 |
InChIキー |
MJEZDXOEDJQLDL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C3C=CC=COC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


